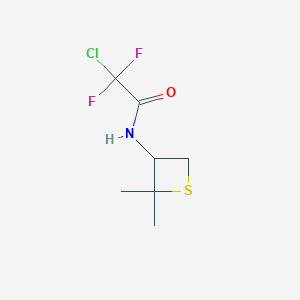
2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is a halogen-substituted amide derivative. This compound is known for its insecticidal and acaricidal properties, making it valuable in agricultural and pest control applications.
Preparation Methods
The synthesis of 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide involves several steps. One common method includes the reaction of 2,2-dimethylthietane with chloroacetyl chloride in the presence of a base, followed by the introduction of difluoroacetamide. Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time.
Chemical Reactions Analysis
2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atom is replaced by other nucleophiles like hydroxide or alkoxide ions.
Scientific Research Applications
2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: This compound is studied for its biological activity, particularly its insecticidal and acaricidal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: It is utilized in the formulation of pesticides and other agrochemical products.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide involves its interaction with specific molecular targets in insects and mites. It disrupts the normal functioning of their nervous systems, leading to paralysis and death. The compound targets ion channels and enzymes critical for nerve signal transmission, resulting in effective pest control.
Comparison with Similar Compounds
2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide is unique due to its specific chemical structure and the presence of both chlorine and fluorine atoms. Similar compounds include other halogen-substituted amides, such as:
- 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2-fluoroacetamide
- 2-Chloro-N-(2,2-dimethylthietan-3-yl)-2,2-dichloroacetamide
- 2-Bromo-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide
These compounds share similar insecticidal properties but differ in their specific halogen substitutions, which can affect their potency, selectivity, and environmental impact.
Properties
Molecular Formula |
C7H10ClF2NOS |
|---|---|
Molecular Weight |
229.68 g/mol |
IUPAC Name |
2-chloro-N-(2,2-dimethylthietan-3-yl)-2,2-difluoroacetamide |
InChI |
InChI=1S/C7H10ClF2NOS/c1-6(2)4(3-13-6)11-5(12)7(8,9)10/h4H,3H2,1-2H3,(H,11,12) |
InChI Key |
WWRWXVAPUVOHPQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CS1)NC(=O)C(F)(F)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















